3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Description
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused oxazole-pyridine core with a methyl substituent at position 3 and a carboxylic acid group at position 5. For instance, 3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine (a closely related analog) has been cataloged, though it is currently discontinued in commercial availability .
Properties
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-6-2-5(8(11)12)3-9-7(6)13-10-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIRONWJOAZNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929972-88-3 | |
| Record name | 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methylisoxazole with ethyl acrylate, leading to the formation of dihydroisoxazolo[5,4-b]pyridone . The reaction conditions, such as the choice of solvent, can significantly affect the yield of the desired product. For instance, protic solvents like methanol, ethanol, and butanol tend to give higher yields compared to aprotic solvents like benzene and acetonitrile .
Chemical Reactions Analysis
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid and its analogs:
Key Observations
Positional Effects of Substituents: The position of the carboxylic acid group (C4 vs. C5) significantly impacts molecular interactions. For example, [1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid (COOH at C3) has a lower molecular weight (164.12 g/mol) and higher boiling point (406.6°C) compared to analogs with bulkier substituents .
Biological Activity :
- Derivatives such as 4,7-dihydro-4-oxoisoxazolo[5,4-b]pyridine-5-carboxylic acid have been synthesized as antimicrobial agents, suggesting that the oxazolo-pyridine scaffold is pharmacologically relevant .
- Chloro and cyclopropyl substituents (e.g., in CAS 54709-10-3) are common in kinase inhibitors, indicating possible applications in oncology .
Synthetic Routes: Similar compounds, like amino alcohol SA38, are synthesized via reactions with acyl chlorides and bases such as DCC and HOBBi, highlighting feasible pathways for modifying the target compound .
Commercial and Research Status
- Availability : Compounds like 6-(2,5-dimethylthiophen-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are commercially available in milligram quantities, while others (e.g., 3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine) are discontinued .
- Purity: High-purity grades (≥95%) are achievable for many analogs, as noted for derivatives in and .
Biological Activity
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid (CAS No. 929972-88-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.14 g/mol
- SMILES Notation : CC1=NOC2=C1C=C(C=N2)C(=O)O
- InChIKey : NLIRONWJOAZNMV-UHFFFAOYSA-N
The compound features a fused oxazole and pyridine ring system, which contributes to its unique properties and biological activities.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and antimicrobial compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. While specific data on this compound is limited, related compounds have demonstrated significant efficacy against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MDA-MB453 | 29.1 |
| Compound B | MCF-7 | 15.3 |
| Compound C | HepG2 | 0.0227 |
These findings suggest that modifications in the structure can lead to variations in biological activity. The presence of a methyl group in the pyridine ring has been associated with enhanced anticancer properties .
Antimicrobial Activity
The antimicrobial properties of derivatives containing oxazole and pyridine rings have been documented extensively. Compounds similar to this compound have shown significant activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| E. coli | High inhibition |
| S. aureus | Bacteriostatic |
| K. pneumoniae | Strong inhibition |
Research indicates that structural features such as the presence of specific substituents can enhance antimicrobial efficacy .
Case Studies and Research Findings
In a study focusing on oxazole derivatives, it was found that modifications at specific positions on the ring system could lead to improved biological activities. For instance:
- Case Study 1 : A derivative with a thiazolyl substitution exhibited superior anticancer activity compared to its pyridyl counterpart.
- Case Study 2 : Compounds with varying substituents on the oxazole ring demonstrated diverse antimicrobial effects against both Gram-positive and Gram-negative bacteria.
These studies underscore the importance of structural diversity in optimizing biological activity .
Q & A
Basic: What synthetic methodologies are established for synthesizing 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid?
Answer:
The synthesis typically involves cyclization and functionalization steps. A general procedure includes:
- Step 1 : Condensation of an aldehyde precursor (e.g., 4-substituted benzaldehyde) with 2-aminopyridine derivatives under basic conditions (e.g., KOH in ethanol/acetone) to form intermediates .
- Step 2 : Cyclization via microwave-assisted or catalyst-free multicomponent reactions to construct the oxazolo-pyridine core. Microwave irradiation (e.g., 100–120°C, 30–60 min) enhances reaction efficiency and yield compared to traditional heating .
- Step 3 : Carboxylic acid group introduction via hydrolysis of ester intermediates or direct carboxylation.
Table 1 : Comparison of Synthetic Approaches
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Traditional cyclization | KOH, ethanol, 12h reflux | 45–60 | |
| Microwave-assisted | 120°C, 30 min, solvent-free | 75–85 |
Basic: What spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring connectivity. For example, methyl groups on the oxazole ring appear as singlets (~δ 2.5 ppm), while pyridine protons show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO for the parent structure) .
- X-ray Crystallography : Resolves regiochemistry and confirms the fused bicyclic system, as demonstrated for structurally related oxazolo-pyridines .
Basic: What is the pharmacological significance of the oxazolo-pyridine scaffold?
Answer:
The oxazolo-pyridine core is a privileged structure in medicinal chemistry due to:
- Bioisosteric Properties : Mimics purine/pyrimidine bases, enabling interactions with enzymes (e.g., kinases) or nucleic acids .
- Modifiable Substituents : The 3-methyl and 5-carboxylic acid groups allow derivatization for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability) .
- Antimicrobial Activity : Analogous compounds exhibit antibacterial efficacy against drug-resistant strains (e.g., S. epidermidis), suggesting potential for lead optimization .
Advanced: How can reaction conditions be optimized to address low yields in cyclization steps?
Answer:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Microwave Assistance : Reduces reaction time from hours to minutes and increases yields by 20–30% via uniform heating .
- In Situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically.
Advanced: How should researchers resolve contradictory bioactivity data in related oxazolo-pyridine derivatives?
Answer:
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 3.12–6.25 μg mL) to confirm potency thresholds .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to verify direct binding to purported targets (e.g., bacterial enzymes) .
- Metabolic Stability Analysis : Assess compound half-life in liver microsomes to rule out rapid degradation as a confounding factor .
Advanced: What computational strategies predict binding affinity of derivatives to biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the methyl substituent .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity to guide substituent selection .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residues for interaction .
Advanced: What challenges arise in regioselective functionalization of the oxazolo-pyridine ring?
Answer:
- Electronic Effects : The electron-deficient pyridine ring directs electrophilic substitution to specific positions. For example, nitration occurs preferentially at the 4-position .
- Steric Hindrance : The 3-methyl group blocks functionalization at adjacent sites, necessitating protective groups or directing auxiliaries .
- Cross-Coupling Limitations : Suzuki-Miyaura reactions require careful selection of palladium catalysts (e.g., Pd(PPh)) to avoid byproducts .
Advanced: How are in vitro models used to assess metabolic stability?
Answer:
- Liver Microsome Assays : Incubate compounds with rat or human liver microsomes (1 mg/mL protein, 37°C) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates to test for interactions with major cytochrome P450 isoforms (e.g., CYP3A4), which may predict drug-drug interactions .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
